6-Methyl-3,20-dioxopregn-5-en-17-yl acetate
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Description
“6-Methyl-3,20-dioxopregn-5-en-17-yl acetate” is a chemical compound with the molecular formula C24H34O4 . It is also known by other names such as “4,7-Dihydro Megestrol Acetate” and "Megestrol acetate specified impurity J [EP]" . It has a molecular weight of 386.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a half-chair conformation in Ring A and a 13β-envelope conformation in Ring D . The IUPAC name for this compound is [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.5 g/mol . It has a computed XLogP3-AA value of 3 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of this compound is 386.24570956 g/mol . The topological polar surface area is 60.4 Ų . It has 28 heavy atoms .Scientific Research Applications
Synthesis and Chemical Behavior
The compound has been a subject of interest in the synthesis of steroidal azides, a significant area in steroid chemistry. A study by Carlon & Draper (1984) explored the reaction between halogen azides and Δ6-steroids, including 3,20-dioxopregna-4,6-dien-17α-yl acetate. This research highlights the compound's reactivity and potential in synthesizing various steroidal derivatives.
Another study by Draper (1984) presented a novel method for converting steroidal olefins into vicinal azidohydrins, which involved 3,20-dioxopregna-4,6-dien-17α-yl acetate. This indicates the compound's utility in generating new steroidal structures with potential applications in medicinal chemistry.
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h18-20H,6-13H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCRMBIYYRAEW-GQFGMJRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | |
CAS RN |
14994-27-5 |
Source
|
Record name | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014994275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYL-3,20-DIOXOPREGN-5-EN-17-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CTF07J48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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